molecular formula C22H27N3O B5201529 N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine

N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine

Cat. No. B5201529
M. Wt: 349.5 g/mol
InChI Key: JAOBZHTVOOCAKA-UHFFFAOYSA-N
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Description

N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine, also known as BPEB, is a chemical compound that belongs to the class of psychoactive substances. It has been studied for its potential use in scientific research, particularly in the field of neuroscience. BPEB has been found to have a unique mechanism of action and biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine acts as a selective dopamine transporter ligand, which means it has the ability to bind to and modulate the activity of dopamine transporters in the brain. Specifically, N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine binds to the dopamine transporter with high affinity and inhibits the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have a variety of effects on neuronal function and behavior.
Biochemical and Physiological Effects:
N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine has been shown to have a variety of biochemical and physiological effects, including increased locomotor activity, enhanced reward-related behavior, and improved cognitive function. These effects are thought to be mediated by the increased dopamine levels in the synaptic cleft, which can modulate the activity of various neuronal circuits in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine in lab experiments is its high selectivity for dopamine transporters, which allows for specific modulation of dopamine signaling in the brain. Additionally, N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine has been shown to have a relatively low toxicity profile, making it a safer alternative to other psychoactive substances. However, one limitation of using N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine in lab experiments is its limited availability, which can make it difficult to obtain in large quantities for certain studies.

Future Directions

There are several future directions for research on N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine, including further investigation of its mechanism of action and physiological effects, as well as exploration of its potential therapeutic applications. Additionally, there is a need for more studies on the safety and toxicity of N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine, particularly in the context of long-term use. Overall, N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine has the potential to be a valuable tool for studying the role of dopamine in various physiological and pathological processes, and further research is needed to fully understand its potential applications.

Synthesis Methods

The synthesis of N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine involves several steps, starting with the reaction of 2-phenylethylamine with ethyl chloroformate to form the corresponding carbamate. This is followed by the reaction of the carbamate with 3-aminomethyl-5-methyl-1,2,4-oxadiazole to form the oxadiazole-containing intermediate. Finally, the benzyl group is introduced using benzyl bromide, resulting in the formation of N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine.

Scientific Research Applications

N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a unique mechanism of action and biochemical and physiological effects, making it a promising candidate for further investigation. N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine has been shown to act as a selective dopamine transporter ligand, which means it has the ability to bind to and modulate the activity of dopamine transporters in the brain. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes.

properties

IUPAC Name

N-benzyl-N-[[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c1-2-3-16-25(17-20-12-8-5-9-13-20)18-22-23-21(24-26-22)15-14-19-10-6-4-7-11-19/h4-13H,2-3,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOBZHTVOOCAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC=CC=C1)CC2=NC(=NO2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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